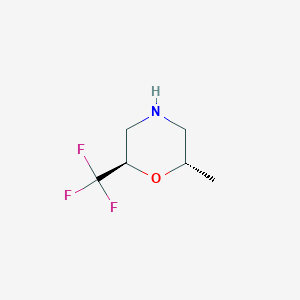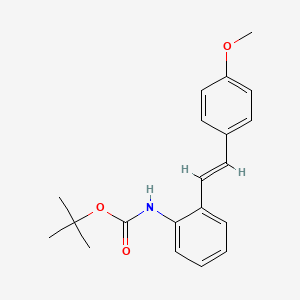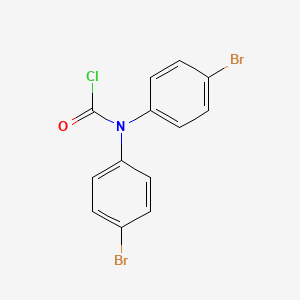
Bis(4-bromophenyl)carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromophenyl)carbamic chloride is an organic compound characterized by the presence of two bromophenyl groups attached to a carbamic chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)carbamic chloride typically involves the reaction of 4-bromophenyl isocyanate with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction proceeds as follows: [ \text{4-Bromophenyl isocyanate} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The bromophenyl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as carbamates, ureas, or thiocarbamates can be formed.
Oxidation Products: Oxidation of the bromophenyl groups can lead to the formation of bromobenzoic acids or bromobenzaldehydes.
Reduction Products: Reduction can yield bromophenylamines or bromophenyl alcohols.
Aplicaciones Científicas De Investigación
Bis(4-bromophenyl)carbamic chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Bis(4-bromophenyl)carbamic chloride involves its reactivity towards nucleophiles and electrophiles. The carbamic chloride moiety is highly reactive and can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The bromophenyl groups can interact with aromatic residues in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Bis(4-chlorophenyl)carbamic chloride: Similar structure but with chlorine atoms instead of bromine.
Bis(4-fluorophenyl)carbamic chloride: Contains fluorine atoms, leading to different reactivity and properties.
Bis(4-methylphenyl)carbamic chloride: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness: Bis(4-bromophenyl)carbamic chloride is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its analogs. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with biological targets.
Propiedades
Fórmula molecular |
C13H8Br2ClNO |
|---|---|
Peso molecular |
389.47 g/mol |
Nombre IUPAC |
N,N-bis(4-bromophenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-1-5-11(6-2-9)17(13(16)18)12-7-3-10(15)4-8-12/h1-8H |
Clave InChI |
VCROENWNECXQIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


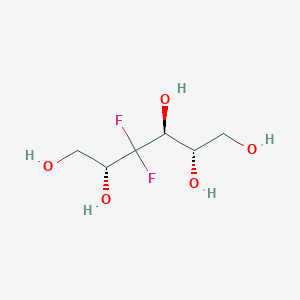
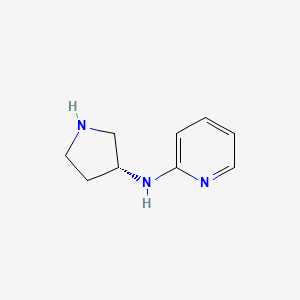
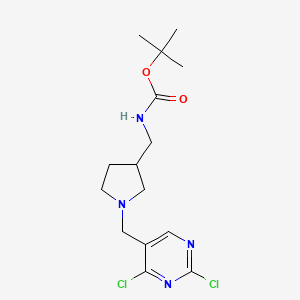
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
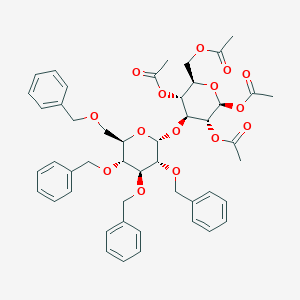
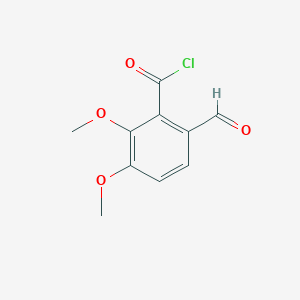

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
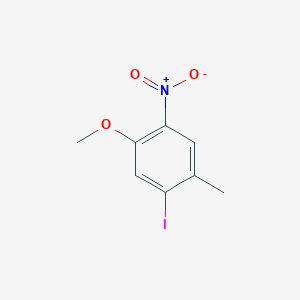
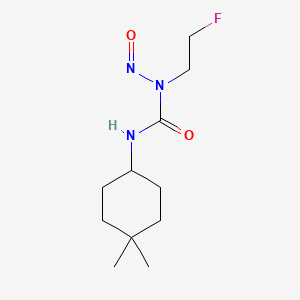
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
